molecular formula C5H2Br2N2S B13545377 5,7-Dibromoimidazo[4,3-b][1,3]thiazole

5,7-Dibromoimidazo[4,3-b][1,3]thiazole

Cat. No.: B13545377
M. Wt: 281.96 g/mol
InChI Key: XONJQWXYPFMMAC-UHFFFAOYSA-N
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Description

5,7-Dibromoimidazo[4,3-b][1,3]thiazole is a heterocyclic compound that contains both bromine and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoimidazo[4,3-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a brominated carbonyl compound. The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of brominated intermediates to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoimidazo[4,3-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,3-b][1,3]thiazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 5,7-Dibromoimidazo[4,3-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of certain enzymes, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s bromine atoms play a crucial role in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,3-b][1,3]thiazole: The parent compound without bromine substitution.

    5-Bromoimidazo[4,3-b][1,3]thiazole: A mono-brominated derivative.

    7-Bromoimidazo[4,3-b][1,3]thiazole: Another mono-brominated derivative.

Uniqueness

5,7-Dibromoimidazo[4,3-b][1,3]thiazole is unique due to the presence of two bromine atoms at positions 5 and 7, which significantly enhances its reactivity and biological activity compared to its mono-brominated and non-brominated counterparts. This dual bromination allows for more versatile chemical modifications and potentially greater therapeutic efficacy .

Properties

Molecular Formula

C5H2Br2N2S

Molecular Weight

281.96 g/mol

IUPAC Name

5,7-dibromoimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C5H2Br2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H

InChI Key

XONJQWXYPFMMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(N=C(N21)Br)Br

Origin of Product

United States

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